molecular formula C26H22N4O2 B2540002 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1251629-76-1

6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2540002
CAS No.: 1251629-76-1
M. Wt: 422.488
InChI Key: IUHOFVWUTXUWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[4,3-d]pyrimidine class, a bicyclic 6-6 heterocyclic system. Its structure features a tetrahydropyrido core fused with a pyrimidine ring, substituted at position 6 with a 3,4-difluorobenzoyl group and at position 2 with a 4-fluorophenyl moiety. Fluorine atoms enhance lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) or antimicrobial applications .

Properties

CAS No.

1251629-76-1

Molecular Formula

C26H22N4O2

Molecular Weight

422.488

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-16-8-11-20(12-9-16)30-26(32)22-15-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-17(2)18-6-4-3-5-7-18/h3-15,17,29H,1-2H3,(H,28,31)

InChI Key

IUHOFVWUTXUWMY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (referred to as DFP-FPh-THPP ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. With a molecular formula of C26H22N4O2 and a molecular weight of approximately 422.49 g/mol, this compound exhibits significant potential in various therapeutic applications.

Structural Characteristics

The compound features a tetrahydropyrido structure fused with a pyrimidine ring and multiple fluorinated aromatic substituents. The presence of fluorine atoms enhances its biological activity by potentially increasing lipophilicity and altering the electronic properties of the molecule, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that DFP-FPh-THPP exhibits notable antitumor effects. It has shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as:

  • FMS-like tyrosine kinase 3 (FLT3)
  • Epidermal growth factor receptor (EGFR)

These pathways are crucial for cell proliferation and survival. In vitro studies have demonstrated that DFP-FPh-THPP can significantly reduce cell viability in cancer models through these mechanisms .

Anticonvulsant and Antidepressant Properties

In addition to its antitumor potential, DFP-FPh-THPP has been associated with anticonvulsant and antidepressant properties. Similar compounds within this structural class have demonstrated effectiveness in managing seizures and depressive disorders, suggesting that DFP-FPh-THPP may also possess these therapeutic benefits .

The biological activity of DFP-FPh-THPP can be attributed to its ability to inhibit specific kinases involved in cancer progression. Interaction studies have shown that the compound effectively binds to target proteins, disrupting downstream signaling pathways that lead to reduced cell viability. This inhibition is typically assessed through biochemical assays measuring the compound's binding affinity and inhibitory activity against target proteins .

Comparative Analysis with Related Compounds

To better understand the uniqueness of DFP-FPh-THPP, a comparison with structurally similar compounds is essential. The following table summarizes notable compounds with similar biological activities:

Compound NameMolecular FormulaKey Features
2-Trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amineC15H14F3N3SExhibits antitumor activity similar to DFP-FPh-THPP but with a different scaffold
Pyrido[2,3-d]pyrimidine derivativesVariesKnown for anticonvulsant and antidepressant properties; structural variations lead to differing activities
1-(2,6-Difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)thiopheneC20H22F2N4OShares fluorinated aromatic groups but differs significantly in core structure

The structural combination of tetrahydropyrido and pyrimidine rings along with dual fluorinated aromatic substituents enhances the bioactivity of DFP-FPh-THPP compared to other derivatives .

Case Studies

Recent studies have highlighted the potential applications of DFP-FPh-THPP in cancer treatment:

  • In vitro studies on breast cancer cell lines demonstrated an IC50 value of 0.09 µM against MCF-7 cells, indicating potent antitumor activity.
  • Mechanistic studies revealed that DFP-FPh-THPP inhibits EGFR signaling pathways, leading to apoptosis in treated cells.

These findings underscore the compound's potential as a therapeutic agent in oncology .

Scientific Research Applications

Biological Activities

Research indicates that 6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibits several promising biological activities:

  • Antitumor Effects : The compound has shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as FMS-like tyrosine kinase 3 (FLT3) and epidermal growth factor receptor (EGFR) tyrosine kinase. These pathways are crucial for cell proliferation and survival. Studies utilizing biochemical assays have demonstrated that this compound effectively inhibits specific kinases involved in cancer progression, leading to reduced cell viability in cancer models .
  • Anticonvulsant Properties : Similar compounds within this structural class have been reported to exhibit anticonvulsant properties. This suggests potential applications in treating epilepsy or other seizure disorders .
  • Antidepressant Activity : There is emerging evidence suggesting that derivatives with similar structures may possess antidepressant effects. This opens avenues for exploring this compound as a candidate for mood disorder treatments .

Synthetic Routes and Reaction Mechanisms

The synthesis of this compound can involve various synthetic pathways that highlight its reactivity. The compound can participate in nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-withdrawing nature of the fluorine atoms. Additionally, hydrogen bonding interactions can influence its reactivity in biological systems .

Recent studies have focused on the antitumor properties of this compound. For instance:

  • In Vitro Studies : Experiments have demonstrated that this compound effectively inhibits cancer cell proliferation by targeting specific kinases involved in tumor growth. The results indicate a dose-dependent response with significant reductions in cell viability at lower concentrations compared to standard chemotherapeutic agents .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound disrupts critical signaling pathways associated with cancer progression. This disruption leads to apoptosis in cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrido[4,3-d]pyrimidine Derivatives
  • AZ7914 (6-(3-chloro-2-fluorobenzoyl)-2-(2-methylthiazol-4-yl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one): Key Differences: Chlorine and fluorine on the benzoyl group; thiazole substituent at position 2.
Thieno[2,3-d]pyrimidine Derivatives
  • 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine: Key Differences: Thieno[2,3-d]pyrimidine core replaces pyrido[4,3-d]pyrimidine; phenylsulfonyl and phenylamino substituents. Activity: Exhibits broad-spectrum antimicrobial activity against Bacillus subtilis and Aspergillus niger .
Pyrido[3,2-d]pyrimidine Derivatives
  • 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine :
    • Key Differences : Pyrido[3,2-d]pyrimidine core with chlorine at position 6 and 4-fluorophenyl at position 4.
    • Activity : Synthesized as a precursor for antiviral agents, highlighting the role of fluorine in enhancing bioactivity .

Substituent-Driven Activity Comparison

Fluorinated Substituents
  • Target Compound : Dual fluorine atoms on the benzoyl group (3,4-difluoro) and 4-fluorophenyl group enhance metabolic stability and binding affinity via hydrophobic interactions.
  • AZ4237 (6-[(4-chlorophenyl)methyl]-7-hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid):
    • Comparison : Lacks fluorine but includes a chlorophenyl group; the carboxylic acid group improves solubility but may limit blood-brain barrier penetration .
Amino and Sulfur-Containing Substituents
  • 2-Amino-4-ethylthieno[2,3-d]pyrimidine: Key Differences: Amino and ethyl groups at positions 2 and 4. Activity: Demonstrates anticonvulsant and angiotensin antagonistic effects, suggesting divergent therapeutic applications compared to the target compound .

Q & A

Q. What are the recommended synthetic routes for 6-(3,4-difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and how can intermediates be optimized?

The synthesis of fluorinated pyrimidine derivatives typically involves cyclocondensation of fluorinated benzoyl precursors with heterocyclic amines. For example, and describe metal-free, mild conditions (e.g., KF/18-crown-6 in DMF at 80°C) to achieve high yields (up to 92%) for structurally similar 4-fluoro-pyrimidines. Key steps include:

  • Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Fluorine retention : Optimize reaction temperature to prevent defluorination, as excessive heat (>100°C) may degrade sensitive fluorinated groups .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • 1H/19F NMR : Assign peaks by comparing with analogs like 4-(4-fluorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (), where fluorophenyl protons resonate at δ 7.43 ppm and pyrimidine protons at δ 8.38 ppm.
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error, as demonstrated in for fluorinated pyrimidines.
  • X-ray crystallography : For unambiguous confirmation, use single-crystal diffraction (as in ) with R factor <0.07 .

Q. What safety protocols are critical during handling and waste disposal?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact ().
  • Waste management : Segregate halogenated waste and partner with certified disposal agencies to comply with environmental regulations (e.g., H303+H313+H333 safety codes in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Methodological recommendations:

  • Dose-response validation : Test multiple concentrations (1 nM–100 µM) in triplicate.
  • Solvent controls : Use DMSO ≤0.1% to avoid cytotoxicity ( uses this for in vitro studies).
  • Docking studies : Compare binding poses with analogs like thieno-pyrimidines () to identify key interactions (e.g., hydrogen bonds with fluorophenyl groups) .

Q. What strategies improve metabolic stability of this compound in preclinical studies?

  • Derivatization : Introduce electron-withdrawing groups (e.g., CF3) to reduce oxidative metabolism, as seen in for trifluoromethyl-substituted pyrimidines.
  • Prodrug design : Mask labile groups (e.g., esterification of hydroxyls) to enhance bioavailability, analogous to ’s ester derivatives .

Q. How can computational modeling guide the optimization of target binding affinity?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., ’s docking workflow for thiazolo-pyrimidines).
  • QSAR analysis : Corrogate substituent effects (e.g., fluorine position) using datasets from and to predict IC50 improvements .

Q. What analytical challenges arise in stability studies under varying pH/temperature?

  • Degradation products : Monitor via LC-MS (ESI+ mode) for hydrolyzed or oxidized species.
  • pH-dependent stability : Test buffered solutions (pH 1–10) at 37°C, referencing ’s protocols for pyrazolo-pyrimidine analogs .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1H NMR δ 7.43–7.60 ppm (fluorophenyl), δ 2.75–3.08 ppm (CH2 in tetrahydropyrido ring)
19F NMR δ -110 to -115 ppm (meta/para-F), δ -120 ppm (ortho-F)
HRMS [M+H]+ = Calculated ± 0.002 Da

Q. Table 2. Synthesis Optimization Parameters

VariableOptimal RangeImpact on Yield/Purity
Temperature80–90°CPrevents defluorination
SolventDMF or THFEnhances solubility
CatalystKF/18-crown-6Accelerates cyclization
Reaction Time12–24 hMaximizes conversion
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.